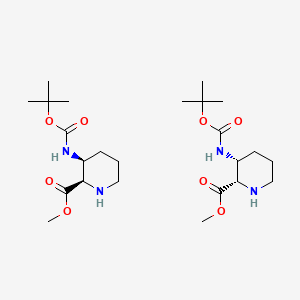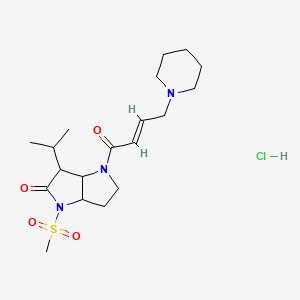
2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-7-methyl-2-octensäureethylester, (E)- ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Es ist ein Esterderivat der 2-Octensäure, das eine Hydroxylgruppe und eine Methylgruppe an der 7. Position aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Hydroxy-7-methyl-2-octensäureethylester, (E)- kann über mehrere Synthesewege erfolgen. Eine gängige Methode beinhaltet die Veresterung von 2-Octensäure mit Ethanol in Gegenwart eines sauren Katalysators. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen, um eine vollständige Umwandlung in den Ester zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Verwendung biotechnologischer Verfahren wie Fermentation beinhalten, bei denen bestimmte Mikroorganismen zur Herstellung des gewünschten Esters eingesetzt werden. Diese Methode ist aufgrund ihrer Nachhaltigkeit und ihres Potenzials für die großtechnische Produktion von Vorteil.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Hydroxy-7-methyl-2-octensäureethylester, (E)- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton zu bilden.
Reduktion: Die Doppelbindung im Octensäureanteil kann reduziert werden, um den entsprechenden gesättigten Ester zu bilden.
Substitution: Die Hydroxylgruppe kann an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) ist eine typische Methode zur Reduktion der Doppelbindung.
Substitution: Reagenzien wie Thionylchlorid (SOCl₂) können zur Umwandlung der Hydroxylgruppe in ein Chlorid verwendet werden, das dann weitere Substitutionsreaktionen eingehen kann.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Ketone, gesättigte Ester und verschiedene substituierte Derivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-7-methyl-2-octensäureethylester, (E)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 7-Hydroxy-7-methyl-2-octensäureethylester, (E)- beruht auf seiner Fähigkeit, UV-Strahlung zu absorbieren und so die Haut vor schädlichen Einflüssen zu schützen. Die Hydroxylgruppe spielt eine entscheidende Rolle bei der Abfangung freier Radikale, was zu ihren antioxidativen Eigenschaften beiträgt . Darüber hinaus verbessert der Esteranteil seine Löslichkeit und Stabilität in verschiedenen Formulierungen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Octensäuremethylester, (E)-: Ähnlich in der Struktur, jedoch ohne die Hydroxyl- und Methylgruppen an der 7. Position.
Octansäure, 2-methyl-, methylester: Ein weiteres Esterderivat, jedoch mit einem anderen Substitutionsmuster.
Einzigartigkeit
7-Hydroxy-7-methyl-2-octensäureethylester, (E)- ist einzigartig aufgrund des Vorhandenseins sowohl einer Hydroxylgruppe als auch einer Methylgruppe an der 7. Position, was ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C19H32ClN3O4S |
|---|---|
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride |
InChI |
InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+; |
InChI-Schlüssel |
UFCZUKYPBPXODT-USRGLUTNSA-N |
Isomerische SMILES |
CC(C)C1C2C(CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl |
Kanonische SMILES |
CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)

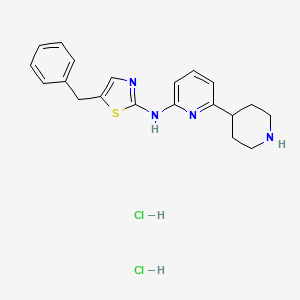
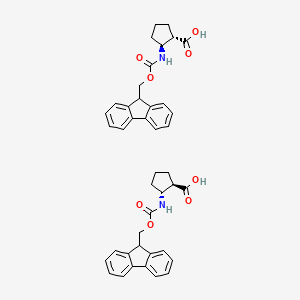

![3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B12295777.png)

![[4,8-bis(5-octylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12295791.png)
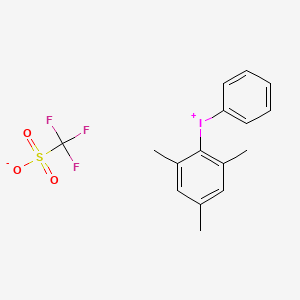
![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)
![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)


